
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DCPA and belongs to the class of pyrazole derivatives.
作用機序
The exact mechanism of action of DCPA is not well understood. However, it has been proposed that DCPA inhibits the activity of certain enzymes such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. Moreover, DCPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DCPA has been shown to have a significant impact on various biochemical and physiological processes. In vitro studies have shown that DCPA inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, DCPA has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. DCPA has also been reported to exhibit antifungal activity by disrupting the fungal cell membrane.
実験室実験の利点と制限
One of the major advantages of DCPA is its ability to inhibit the growth of cancer cells and inflammatory mediators at low concentrations. Moreover, DCPA has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. However, the limitations of DCPA include its poor solubility in water and the lack of in vivo studies to evaluate its toxicity and efficacy.
将来の方向性
There are several future directions for the research on DCPA. Firstly, the development of novel analogs of DCPA with improved solubility and efficacy could lead to the discovery of more potent anticancer and anti-inflammatory drugs. Secondly, the evaluation of the in vivo toxicity and efficacy of DCPA could provide valuable insights into its therapeutic potential. Moreover, the identification of the exact molecular targets of DCPA could help in the development of more targeted therapies for cancer and inflammatory diseases. Finally, the development of drug delivery systems for DCPA could improve its bioavailability and therapeutic efficacy.
合成法
The synthesis of DCPA involves the reaction of 2,3-dichlorobenzonitrile with 5-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with prop-2-enamide to yield DCPA. This method has been reported in the literature and has been optimized for high yield and purity.
科学的研究の応用
DCPA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. In vitro studies have shown that DCPA inhibits the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. Moreover, DCPA has been shown to inhibit the production of inflammatory cytokines and prostaglandins, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DCPA has also been reported to exhibit antifungal activity against various fungi such as Candida albicans.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide involves the reaction of 2,3-dichlorobenzonitrile with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide, which is then reacted with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide.", "Starting Materials": [ "2,3-dichlorobenzonitrile", "4-phenyl-3-buten-2-one", "sodium ethoxide", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2,3-dichlorobenzonitrile with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one.", "Step 2: React (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one with hydrazine hydrate to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide.", "Step 3: React (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide." ] } | |
CAS番号 |
1005860-51-4 |
分子式 |
C19H12Cl2N4O |
分子量 |
383.23 |
IUPAC名 |
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C19H12Cl2N4O/c20-15-7-4-8-16(17(15)21)24-19(26)13(10-22)9-14-11-23-25-18(14)12-5-2-1-3-6-12/h1-9,11H,(H,23,25)(H,24,26)/b13-9- |
InChIキー |
PHHVMKYXVCDFPL-LCYFTJDESA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)

![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)
![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)
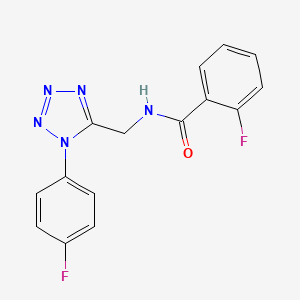
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)
![1-methyl-8-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789535.png)
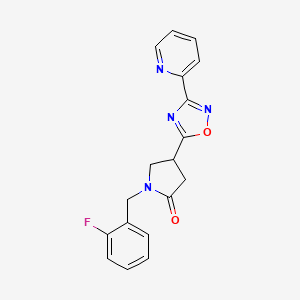
![6-Ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789537.png)
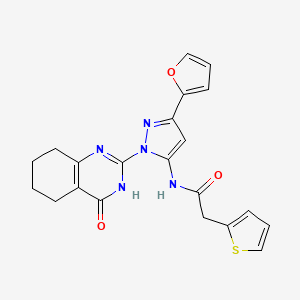
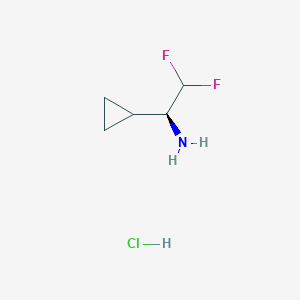
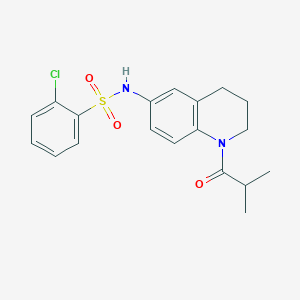
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2789547.png)